N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic propanamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The compound’s structure includes a phenylthio (-SPh) moiety attached to the propanamide backbone, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-20-16(13-7-8-13)11-14(19-20)12-18-17(21)9-10-22-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJOSUICRLHRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
Hydrazine cyclocondensation is employed to construct the pyrazole ring. For example, methyl 3-cyclopropyl-3-oxopropionate reacts with methylhydrazine in acetic acid at 120°C, forming 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine.
Synthesis of 3-(Phenylthio)Propanoic Acid
Thioether Formation
3-(Phenylthio)propanoic acid is prepared via nucleophilic substitution . Thiophenol reacts with acrylic acid in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
$$ \text{PhSH} + \text{CH₂=CHCOOH} \xrightarrow{\text{K₂CO₃, DMF}} \text{PhSCH₂CH₂COOH} $$
Optimization Note: Excess thiophenol (1.2 equiv) and inert atmosphere (N₂) improve yields to 90%.
Coupling of Intermediates via Amide Bond Formation
Activation of 3-(Phenylthio)Propanoic Acid
The carboxylic acid is activated using HOBt/EDCI or thionyl chloride to form the corresponding acyl chloride. The latter method is preferred for scalability.
Amidation Reaction
5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine reacts with 3-(phenylthio)propanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C → RT for 6–8 hours.
$$ \text{Pyrazole-amine} + \text{ClC(O)CH₂SPh} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$
| Parameter | Value | Source |
|---|---|---|
| Yield | 72% | |
| Purity (HPLC) | >98% | |
| $$ ^1H $$-NMR | δ 7.35 (m, 5H, Ph), 3.45 (s, 2H, CH₂N), 2.95 (t, 2H, S–CH₂) |
Critical Considerations:
- Moisture-sensitive intermediates require anhydrous conditions.
- Column chromatography (SiO₂, ethyl acetate/hexane) is used for purification.
Alternative Synthetic Routes
Reductive Amination Strategy
An alternative pathway involves reductive amination between 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and 3-(phenylthio)propanamide using NaBH₃CN. However, this method yields <50% due to competing imine hydrolysis.
Solid-Phase Synthesis
Immobilizing the pyrazole amine on Wang resin enables stepwise coupling, though this approach is limited by resin compatibility and higher costs.
Scalability and Industrial Feasibility
Batch processes using the acyl chloride route (Section 4) are scalable to kilogram-scale with consistent yields (70–75%). Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thiophenol derivatives, halogenated precursors.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Research: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and pyrazole groups may play a crucial role in its binding affinity and specificity, while the phenylthio group may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the literature:
Key Observations:
- Pyrazole Substituents: The target’s 5-cyclopropyl group distinguishes it from compounds with bulkier substituents (e.g., propyl in or nitro groups in ).
- Sulfur-Containing Moieties: The phenylthio group in the target differs from fluorobenzylthio ( ) and thiazole-sulfanyl groups ( ). The absence of electron-withdrawing fluorine (cf.
Pharmacological Potential
While direct bioactivity data for the target are absent, structural parallels to ’s neuroprotective compounds (e.g., SH-SY5Y cell assays ) suggest possible CNS applications. The phenylthio group’s redox activity could modulate oxidative stress pathways, akin to sulfur-containing antioxidants.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target’s phenylthio group may exhibit C-S stretches near 650–750 cm⁻¹, aligning with ’s sulfanyl compounds . The amide C=O stretch (~1650 cm⁻¹) would resemble ’s carboxamides .
- NMR : The cyclopropyl group’s protons (δ ~0.5–1.5 ppm) and methylene bridges (δ ~3.5–4.5 ppm) would contrast with ’s propyl substituents (δ ~1.0–1.5 ppm) .
Crystallographic and Computational Insights
Molecular docking (as in ) could predict binding interactions, leveraging the pyrazole core’s planar geometry and the phenylthio group’s hydrophobic surface area.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be categorized as a pyrazole derivative with a distinctive structure that includes:
- Cyclopropyl group : Contributes to the compound's unique pharmacological properties.
- Phenylthio group : Enhances the compound's interaction with biological targets.
The molecular formula is CHNS, and it has a molecular weight of approximately 302.39 g/mol. The presence of an amide functional group suggests potential for hydrogen bonding, which may enhance its solubility and bioavailability in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps may include:
- Formation of the pyrazole core : Achieved through cyclization reactions involving hydrazines and diketones.
- Introduction of the cyclopropyl and phenylthio groups : These modifications are crucial for the biological activity of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including:
- Inhibition of cyclooxygenase enzymes : This mechanism is significant for anti-inflammatory activity.
- Modulation of cannabinoid receptors : Research indicates that compounds with similar structures may act as antagonists at CB1 receptors, which are involved in appetite regulation and metabolic processes .
Pharmacological Effects
Research has demonstrated that this compound exhibits several promising pharmacological effects:
- Anti-inflammatory properties : The compound has been tested for its ability to reduce inflammation markers in vitro.
- Anticancer potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Metabolic effects : Similar compounds have shown efficacy in regulating lipid profiles and improving metabolic syndrome parameters .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
Q & A
Q. What are the recommended synthetic strategies for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step routes, including: (i) Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions. Cyclopropyl substitution can be introduced using cyclopropane derivatives (e.g., cyclopropanamine) in coupling reactions . (ii) Thioether linkage formation via nucleophilic substitution between a thiol (e.g., thiophenol) and a halogenated propanamide intermediate. (iii) Amide bond formation using coupling agents like EDC/HOBt or mixed anhydride methods.
- Validation : Intermediate purity should be confirmed via TLC, and final product integrity via / NMR, IR, and LC-MS .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer : Structural confirmation requires: (i) Spectroscopic Analysis : NMR to identify protons on the pyrazole, cyclopropyl, and phenylthio groups. NMR to confirm carbonyl (amide) and aromatic carbons. IR spectroscopy for amide C=O (~1650 cm) and S–C (thioether) stretches . (ii) Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]) and isotopic patterns . (iii) Elemental Analysis : To ensure stoichiometric consistency with the theoretical formula .
Advanced Research Questions
Q. What computational tools are suitable for predicting the biological activity of this compound?
- Methodological Answer : (i) PASS Program : Predicts potential biological activities (e.g., antimicrobial, anti-inflammatory) based on structural motifs. For pyrazole-thioamide derivatives, PASS can highlight targets like kinase inhibitors or enzyme modulators . (ii) Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., COX-2, cytochrome P450). The phenylthio group may exhibit hydrophobic binding, while the pyrazole could form hydrogen bonds . (iii) ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .
Q. How can crystallographic data resolve contradictions in structural assignments?
- Methodological Answer : (i) Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement to determine bond lengths/angles, especially for the cyclopropyl ring (expected C–C bond lengths ~1.50 Å) and amide geometry . (ii) Software Integration : WinGX/ORTEP for visualizing anisotropic displacement parameters and validating hydrogen-bonding networks (e.g., N–H···O interactions in the amide group) . (iii) Validation Metrics : R-factor (<5%), residual electron density maps, and Hirshfeld surface analysis to resolve discrepancies between spectroscopic and crystallographic data .
Q. What experimental approaches can elucidate the mechanism of action in biological systems?
- Methodological Answer : (i) Enzyme Assays : Test inhibition of enzymes like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods. Pyrazole derivatives often modulate COX-2 activity via competitive binding . (ii) Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization via confocal microscopy. The phenylthio group may enhance membrane permeability . (iii) SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl or phenyl) and compare IC values to identify critical pharmacophores .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer : (i) Reaction Optimization : Screen solvents (DMF vs. THF), bases (KCO vs. CsCO), and catalysts (CuBr vs. Pd) to improve cyclopropane coupling efficiency . (ii) Byproduct Analysis : Use HPLC-MS to identify side products (e.g., overalkylation) and adjust stoichiometry or reaction time . (iii) Reproducibility Checks : Cross-validate procedures with independent labs, ensuring anhydrous conditions and inert atmospheres for sensitive steps .
Key Data from Evidence
- Spectral Benchmarks : For analogous compounds, NMR δ 8.87 (pyridine protons), δ 2.1–2.5 (cyclopropyl CH) .
- Crystallographic Parameters : SHELXL-refined structures show typical amide torsion angles of 180° ± 5° .
- Biological Predictions : PASS scores >0.7 for antimicrobial activity in pyrazole-thioamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
